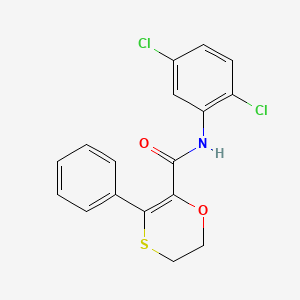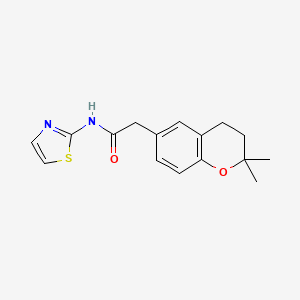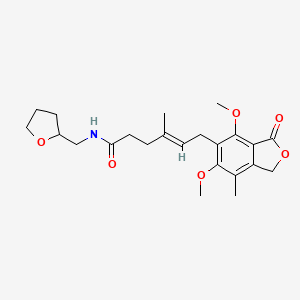![molecular formula C20H21N3O3 B15104609 N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B15104609.png)
N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a compound belonging to the family of indole derivatives. Indole derivatives have been extensively studied due to their significant biological and pharmacological properties. The presence of the indole scaffold in various natural and synthetic compounds has made it a crucial structure in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide typically involves the reaction of 3-methoxybenzoyl chloride with 2-aminoethyl-1-methylindole-2-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide has various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide
- N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide
- N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide
Uniqueness
N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological and chemical properties. The presence of the 3-methoxyphenyl group enhances its ability to interact with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C20H21N3O3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[2-[(3-methoxybenzoyl)amino]ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C20H21N3O3/c1-23-17-9-4-3-6-14(17)13-18(23)20(25)22-11-10-21-19(24)15-7-5-8-16(12-15)26-2/h3-9,12-13H,10-11H2,1-2H3,(H,21,24)(H,22,25) |
InChI Key |
QXAVFEMTRKZZLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,4-dichlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B15104531.png)
![3-{3-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one](/img/structure/B15104566.png)

![N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide](/img/structure/B15104573.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B15104578.png)

![4-chloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B15104587.png)
![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B15104599.png)
![methyl N-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinate](/img/structure/B15104604.png)
![Ethyl 4-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B15104606.png)
methanone](/img/structure/B15104617.png)

![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B15104626.png)
![N-(2-{[3-(2-methoxyphenyl)propanoyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B15104627.png)
